molecular formula C7H15BrN2O B1453016 1-Ethyl-3-methylpiperazin-2-one hydrobromide CAS No. 1255717-00-0

1-Ethyl-3-methylpiperazin-2-one hydrobromide

Cat. No. B1453016
CAS RN: 1255717-00-0
M. Wt: 223.11 g/mol
InChI Key: VZHRVHYNMLGLPC-UHFFFAOYSA-N
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Description

“1-Ethyl-3-methylpiperazin-2-one hydrobromide” is an organic compound that belongs to the piperazine family. It has the empirical formula C7H15BrN2O and a molecular weight of 223.11 .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures is a significant application in scientific research, where compounds such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole have been synthesized and analyzed for their biological activities. These compounds, related by structural motifs to 1-Ethyl-3-methylpiperazin-2-one hydrobromide, have been evaluated for antihistaminic and antimicrobial agents. The crystal and molecular structures are determined using X-ray crystallography, revealing conformational details and the geometrical arrangement of molecules, which is crucial for understanding the interaction mechanisms of these compounds in biological systems (Ozbey, Kuş, & Göker, 2001).

Ionothermal Synthesis

Ionothermal synthesis is a novel method for synthesizing organically templated gallium phosphates, employing conditions that utilize compounds structurally similar to this compound. This method highlights the versatility of such compounds in facilitating the growth of new materials under unique conditions, leading to structures with significant differences in stoichiometry and potentially novel properties. The synthesized materials exhibit phase transitions and are studied for their structural and electronic properties, which can have implications in materials science and engineering (Olshansky et al., 2011).

Novel Synthetic Methods

The development of new synthetic methods for pharmaceuticals is another area where derivatives of this compound play a crucial role. For instance, a facile alternative method for the synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine showcases the importance of these compounds in the efficient production of drugs. The improved synthesis routes reduce the production costs and enhance the purity of the final pharmaceutical products, demonstrating the utility of such compounds in medicinal chemistry (Kesarkar, Kashid, & Sukthankar, 2021).

Molecular Interaction Studies

Compounds similar to this compound are used in studies focusing on molecular interactions, such as the investigation of catechol oxidase models. These studies involve the synthesis of unsymmetrical compartmental dinucleating ligands to model the active site of type 3 copper proteins. Through structural characterization and activity analysis, insights into the enzymatic mechanisms and potential therapeutic applications of these compounds are gained (Merkel et al., 2005).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Skin Sens. . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-ethyl-3-methylpiperazin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.BrH/c1-3-9-5-4-8-6(2)7(9)10;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHRVHYNMLGLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255717-00-0
Record name 2-Piperazinone, 1-ethyl-3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyl-2-piperazinone hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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